4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline
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Overview
Description
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrF2N2O2. It is characterized by the presence of bromine, fluorine, nitro, and isopropyl groups attached to an aniline base structure. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Bromination: The addition of a bromine atom to the benzene ring.
Isopropylation: The addition of an isopropyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,3-difluorobenzonitrile
- 4-Bromo-2,6-difluorobenzotrifluoride
Uniqueness
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and isopropyl groups on the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVWOSVTZRFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742846 |
Source
|
Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-69-7 |
Source
|
Record name | Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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